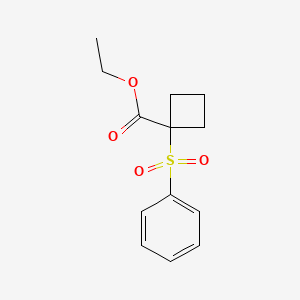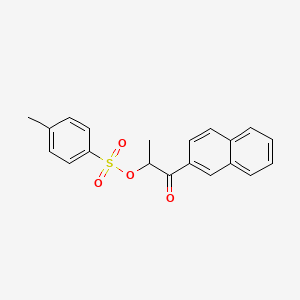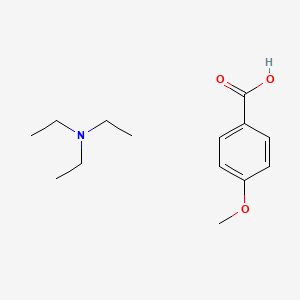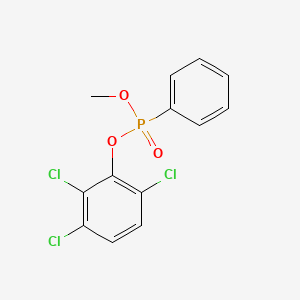
Methyl 2,3,6-trichlorophenyl phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,6-trichlorophenyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl group and a phenyl ring substituted with three chlorine atoms at the 2, 3, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,6-trichlorophenyl phenylphosphonate typically involves the reaction of 2,3,6-trichlorophenol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,6-trichlorophenyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl phosphonates.
Aplicaciones Científicas De Investigación
Methyl 2,3,6-trichlorophenyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Mecanismo De Acción
The mechanism of action of methyl 2,3,6-trichlorophenyl phenylphosphonate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition is often due to the formation of a stable complex between the phosphonate group and the enzyme’s active site, preventing the enzyme from catalyzing its substrate.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4,6-trichlorophenyl)methyl phosphonate
- Phenylphosphonic dichloride
- 2,3,6-Trichlorophenol
Uniqueness
Methyl 2,3,6-trichlorophenyl phenylphosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both methyl and phenyl groups attached to the phosphonate. This unique structure imparts distinct chemical properties, such as increased thermal stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
87539-27-3 |
|---|---|
Fórmula molecular |
C13H10Cl3O3P |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
1,2,4-trichloro-3-[methoxy(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H10Cl3O3P/c1-18-20(17,9-5-3-2-4-6-9)19-13-11(15)8-7-10(14)12(13)16/h2-8H,1H3 |
Clave InChI |
ARPALNSSUHLZOW-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1=CC=CC=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
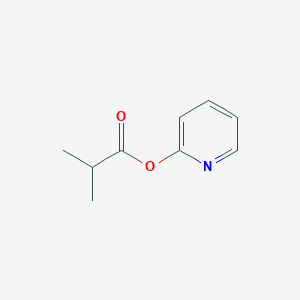
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)

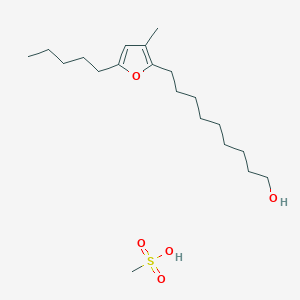
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
